Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride

Description

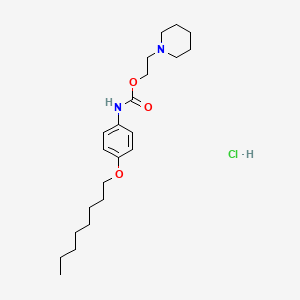

Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride (CAS RN: 55948-94-2) is a tertiary amine local anesthetic derivative with a carbamate backbone. Structurally, it features a 4-octyloxyphenyl group linked to a piperidinyl-ethyl ester, with a hydrochloride salt enhancing solubility . This compound belongs to a homologous series of alkyloxy-substituted phenyl carbamates, which are studied for their membrane-interaction properties and anesthetic efficacy. Its activity is influenced by alkyl chain length and substituent geometry, as demonstrated in studies on analogous compounds .

Properties

CAS No. |

55948-94-2 |

|---|---|

Molecular Formula |

C22H37ClN2O3 |

Molecular Weight |

413.0 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl N-(4-octoxyphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C22H36N2O3.ClH/c1-2-3-4-5-6-10-18-26-21-13-11-20(12-14-21)23-22(25)27-19-17-24-15-8-7-9-16-24;/h11-14H,2-10,15-19H2,1H3,(H,23,25);1H |

InChI Key |

ISWCYCPNZWDQNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride typically involves the reaction of 4-(octyloxy)phenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length Variation

The anesthetic activity of carbamate derivatives exhibits a quasi-parabolic dependence on alkyl chain length, as modeled by Uhríková et al. (1993). Optimal activity occurs when the alkyl chain length matches the lipid bilayer thickness, minimizing membrane distortion .

Heptacaine (Heptyloxy analog) :

- Structure: 2-(1-piperidinyl)ethyl ester with a heptyloxy group (CAS RN: 55792-21-7).

- Key Finding: Demonstrates peak anesthetic activity in its homolog series, attributed to optimal alignment with egg yolk phosphatidylcholine (EYPC) bilayers .

- Membrane Interaction: Biphasic fluidity effect—increased fluidity at low concentrations (≤0.5:1 molar ratio) followed by decreased fluidity due to intercalation-induced bilayer thinning .

C10A (Decyloxy analog) :

Pentyloxy Analog :

Target Compound (Octyloxy) :

With an octyloxy chain (C8), this compound likely follows the homolog trend, though direct studies are absent. Based on the parabolic model, its activity may fall between heptyl (C7, peak) and decyl (C10) analogs. However, lipid-to-aqueous phase ratios could shift the optimal chain length .

Substituent Modifications

Variations in the ester group significantly alter physicochemical properties and binding interactions:

- Morpholinyl Substituent: Structure: 2-(4-morpholinyl)ethyl ester with octyloxy group (CAS RN: see ).

- Diethylamino Substituent: Structure: 2-(diethylamino)-1-methylethyl ester with pentyloxy group. Key Finding: Increased steric bulk from diethylamino groups reduces membrane intercalation efficiency, lowering anesthetic potency .

Research Findings and Mechanistic Insights

- Membrane Fluidity Effects :

All homologs exhibit biphasic fluidity changes in EYPC bilayers. Initial fluidity increases due to disordered lipid packing, followed by rigidity at higher concentrations from chain interdigitation or bilayer thinning . - Partition Coefficients : Longer alkyl chains (e.g., decyl) enhance lipid partitioning but may reduce aqueous solubility, creating a trade-off in bioavailability .

Biological Activity

Carbamic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities, particularly in analgesic and enzyme inhibition mechanisms. This article focuses on the biological activity of Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride , exploring its pharmacological properties, structure-activity relationships, and relevant case studies.

Overview of Carbamic Acid Derivatives

Carbamic acids are a class of compounds known for their ability to inhibit various enzymes, including cholinesterases and fatty acid amide hydrolases (FAAH). The structure of these compounds often influences their biological activity and pharmacokinetic properties. The specific compound of interest features an octyloxy group and a piperidinyl substituent, which may enhance its lipophilicity and receptor affinity.

Enzyme Inhibition

The compound's efficacy as a FAAH inhibitor is noteworthy. FAAH is critical in the metabolism of endocannabinoids, which play a significant role in pain modulation. A study highlighted that modifications in the carbamate structure can influence both the stability and inhibitory potency against FAAH . The introduction of electron-donating groups at specific positions can enhance the compound's recognition by the enzyme without compromising stability.

Structure-Activity Relationship (SAR)

The biological activity of carbamic acid derivatives is closely linked to their chemical structure. Key findings from SAR studies include:

- Electrophilicity : The electrophilic nature of the carbamate group affects its reactivity and stability in biological systems. Higher electrophilicity may enhance enzyme interaction but can also lead to decreased stability .

- Substituent Effects : The presence of hydrophilic or electron-withdrawing substituents can significantly alter both potency and safety profiles. For example, polar groups at para positions on the phenyl ring have been shown to improve FAAH inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological effects of carbamate derivatives:

- Analgesic Activity Comparison : A study comparing various carbamate derivatives found that some exhibited analgesic effects comparable to morphine with a favorable safety margin . This suggests that modifications in the structure can lead to promising candidates for pain management.

- Toxicological Assessments : Toxicity studies have indicated that while some carbamates show minimal adverse effects at therapeutic doses, others may lead to organ-specific toxicity at higher concentrations. For instance, repeated dose toxicity studies revealed renal effects in animal models .

- Stability Studies : Investigations into the stability of carbamic acids in different pH environments have shown that structural modifications can enhance resistance to hydrolysis while maintaining pharmacological activity .

Data Tables

| Property | Value | Notes |

|---|---|---|

| IC50 for FAAH Inhibition | 63 nM (for related compounds) | Indicates effective enzyme inhibition |

| Analgesic Potency | Comparable to morphine | Suggests potential for pain relief |

| Toxicity NOAEL | 106 mg/kg bw/day | Observed in repeated dose studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.